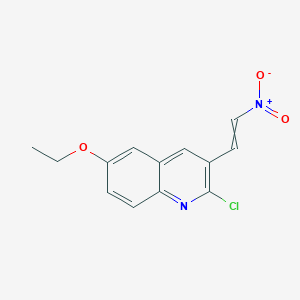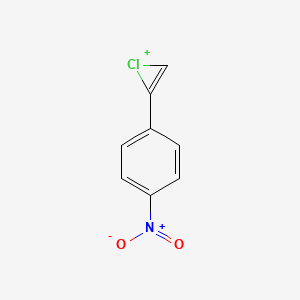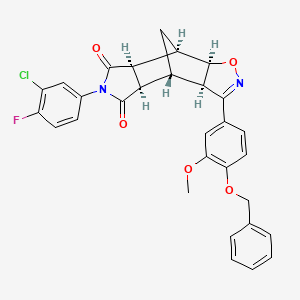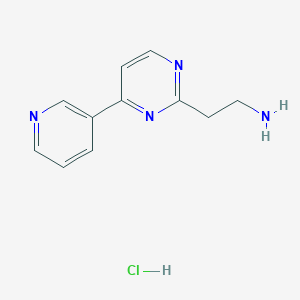
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a pyrimidine ring, which is further linked to an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route is the Suzuki cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a suitable base. The reaction conditions include heating the reaction mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism by which 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Vergleich Mit ähnlichen Verbindungen
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include other pyridine and pyrimidine derivatives, such as:
3-(Pyridin-3-YL)phenylboronic acid
2-(Pyridin-3-YL)pyrimidin-4-amine
4-(Pyridin-3-YL)pyrimidin-2-ol
These compounds share the pyridine and pyrimidine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Eigenschaften
Molekularformel |
C11H13ClN4 |
|---|---|
Molekulargewicht |
236.70 g/mol |
IUPAC-Name |
2-(4-pyridin-3-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N4.ClH/c12-5-3-11-14-7-4-10(15-11)9-2-1-6-13-8-9;/h1-2,4,6-8H,3,5,12H2;1H |
InChI-Schlüssel |
AMAZAFKIXKQLGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


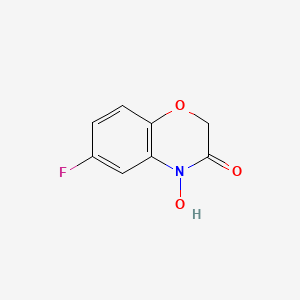
![{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B15173675.png)
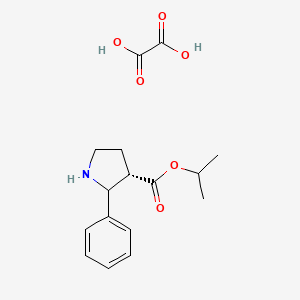
![3-{2-[(2-Chlorophenyl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B15173706.png)
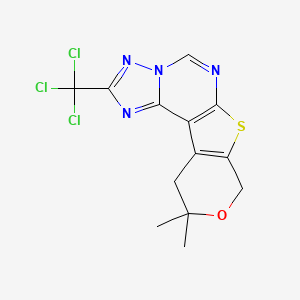
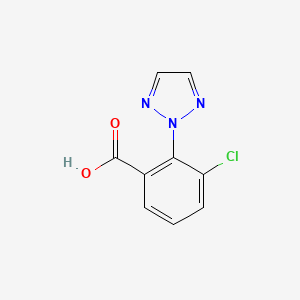
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![N-[(2Z)-3-(3-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]tetrahydrofuran-2-carboxamide](/img/structure/B15173735.png)
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
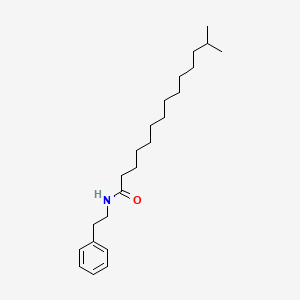
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
